molecular formula C9H8N2S2 B2841947 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 85103-31-7

5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B2841947
CAS No.: 85103-31-7
M. Wt: 208.3
InChI Key: URJNYJWVJQFSHY-UHFFFAOYSA-N
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Description

5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione ( 85103-31-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 8 N 2 S 2 , with a molecular weight of 208.30 . The compound features a 1,3,4-thiadiazole core, a privileged scaffold renowned for its wide spectrum of biological activities . This specific derivative serves as a key precursor for the synthesis of novel compounds with potential pharmacological value. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in anticancer research. Derivatives of this scaffold have demonstrated promising growth inhibitory potency against various cancer cell lines, including liver carcinoma (HepG2), with some compounds exhibiting IC 50 values in the low micromolar range . The mechanism of action for such compounds often involves enzyme inhibition or interaction with cellular receptors, disrupting key biochemical pathways in cancer cells . Furthermore, this compound is highly valued in the development of antimicrobial agents. Researchers utilize it to synthesize novel molecules screened for activity against a range of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The electron-rich, mesoionic nature of the thiadiazole ring facilitates strong interactions with biological targets, while the structure provides an optimal balance between lipophilicity and hydrophilicity, supporting good membrane permeability and bioavailability for research compounds . As a building block, this compound is used in organic synthesis routes, including reactions with hydrazonoyl halides to construct more complex heterocyclic systems . It is essential to handle this product with care; refer to the Safety Data Sheet for detailed hazard information. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJNYJWVJQFSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 5 P Tolyl 1,3,4 Thiadiazole 2 3h Thione and Its Derivatives

Classical Approaches to 1,3,4-Thiadiazole-2(3H)-thiones

The traditional syntheses of the 1,3,4-thiadiazole-2(3H)-thione core often rely on the cyclization of open-chain precursors that contain the necessary nitrogen, carbon, and sulfur atoms. These methods are well-established and widely used for their reliability and simplicity.

Cyclocondensation Reactions from Thiosemicarbazide (B42300) Derivatives

A primary and versatile method for the synthesis of 5-substituted-1,3,4-thiadiazole-2(3H)-thiones involves the reaction of thiosemicarbazide or its derivatives with carboxylic acids or their corresponding acid chlorides. jocpr.comptfarm.pl Specifically, for the synthesis of 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione, p-toluic acid would be reacted with thiosemicarbazide. This reaction typically proceeds via an initial acylation of the thiosemicarbazide, followed by an acid-catalyzed cyclodehydration. ptfarm.plencyclopedia.pub

The general reaction involves heating the carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid. jocpr.com The use of phosphorus oxychloride is also a common method for effecting this cyclization. jocpr.com The reaction mechanism involves the formation of an acylthiosemicarbazide intermediate which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,3,4-thiadiazole (B1197879) ring. The regioselectivity of this cyclization is generally high, leading specifically to the 1,3,4-thiadiazole isomer. acs.orgacs.orgnih.gov The choice of reaction conditions, such as the dehydrating agent and temperature, can influence the yield and purity of the final product. thieme-connect.com

Precursor 1Precursor 2Key ReagentsProductReference(s)
p-Toluic acidThiosemicarbazideConcentrated H₂SO₄ or POCl₃This compound jocpr.com
AcylthiosemicarbazideAcid catalystHeat1,3,4-Thiadiazole derivative ptfarm.plencyclopedia.pub

Cyclization of Hydrazinecarbodithioates and Related Precursors

Another classical and efficient route to 5-substituted-1,3,4-thiadiazole-2(3H)-thiones is through the cyclization of dithiocarbazates (hydrazinecarbodithioates). connectjournals.com These precursors can be prepared from the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base. The resulting dithiocarbazate can then be reacted with an appropriate electrophile, such as an acyl chloride (e.g., p-toluoyl chloride), to form an intermediate that subsequently cyclizes to the desired thiadiazole.

Heating the potassium salt of a dithiocarbazate is a common method to induce cyclization. connectjournals.com This approach offers a high-yielding pathway to the 2-mercapto-1,3,4-thiadiazole core structure. The 5-substituent is introduced by the choice of the acylating agent.

Advanced Synthetic Strategies for this compound Analogues

More contemporary synthetic methods have been developed to introduce a wider range of functional groups onto the 1,3,4-thiadiazole scaffold and to achieve the synthesis of more complex derivatives.

Reaction of N-arylcyanothioformamides with Hydrazonoyl Chlorides for 5-arylimino-1,3,4-thiadiazole Derivatives

A sophisticated approach for the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives involves the reaction of N-arylcyanothioformamides with hydrazonoyl chlorides. researchgate.net This method allows for the stereoselective and regioselective production of these thiadiazole analogues under mild, room-temperature conditions. researchgate.net The reaction is versatile, accommodating a wide array of functional groups on both reactants, and generally provides good to high yields. researchgate.net The resulting 5-arylimino-1,3,4-thiadiazoles can be considered derivatives of the 1,3,4-thiadiazole-2(3H)-thione core, where the thione group is replaced by an imino group.

Utilizing 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in Thiadiazole Synthesis

Complex derivatives of 1,3,4-thiadiazoles can be synthesized using more elaborate starting materials. For instance, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can serve as a precursor for the synthesis of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. nih.govresearchgate.net In one synthetic route, this ketone is first reacted with an alkyl carbodithioate to form an alkylidenehydrazinecarbodithioate. nih.govmdpi.com This intermediate is then reacted with hydrazonoyl halides to yield the final 1,3,4-thiadiazole derivatives. nih.govresearchgate.net This multi-step synthesis allows for the construction of highly functionalized molecules incorporating both the 1,2,3-triazole and 1,3,4-thiadiazole heterocyclic systems.

PrecursorReactantProduct TypeReference(s)
N-arylcyanothioformamidesHydrazonoyl Chlorides5-arylimino-1,3,4-thiadiazole derivatives researchgate.net
1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneAlkyl carbodithioate, then Hydrazonoyl halides1,3,4-Thiadiazole derivatives with a 1,2,3-triazole moiety nih.govresearchgate.netmdpi.com

Mechanistic Pathways and Considerations for Regio- and Stereoselectivity in Synthesis

The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide derivatives is a well-understood process that proceeds with high regioselectivity. acs.orgacs.org The initial acylation occurs at the N4-nitrogen of the thiosemicarbazide, followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the aromatic 1,3,4-thiadiazole ring. The thermodynamic stability of the 1,3,4-thiadiazole ring system drives the reaction towards a single regioisomer.

In the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives from N-arylcyanothioformamides and hydrazonoyl chlorides, the reaction is believed to proceed through a 1,3-dipolar cycloaddition mechanism. researchgate.net The hydrazonoyl chloride, in the presence of a base, generates a nitrilimine intermediate in situ. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the C=S double bond of the N-arylcyanothioformamide. This concerted or stepwise cycloaddition process dictates the regiochemistry of the final product, leading to the formation of the 5-arylimino-1,3,4-thiadiazole ring system with high selectivity. researchgate.net The stereochemistry of the starting hydrazonoyl chloride can also influence the stereochemical outcome of the reaction.

Chemical Reactivity and Derivatization of 5 P Tolyl 1,3,4 Thiadiazole 2 3h Thione

Tautomeric Equilibria: Thione-Thiol Forms and Their Influence on Reactivity

The 1,3,4-thiadiazole-2(3H)-thione ring system exhibits a well-documented tautomeric equilibrium between the thione and thiol forms. researchgate.netresearchgate.net This phenomenon is crucial as it dictates the molecule's reactive sites. The equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. The thione form contains a C=S double bond (thiocarbonyl) and an N-H bond, while the thiol form features a C-S single bond with an exocyclic S-H group (mercapto) and a C=N double bond within the ring. researchgate.netdntb.gov.ua The predominance of one tautomer over the other influences the pathway of subsequent reactions, particularly in nucleophilic and electrophilic substitutions.

Experimental and theoretical studies on analogous 5-substituted-1,3,4-thiadiazole-2(3H)-thiones have provided significant insights into this tautomeric balance. science.govlp.edu.ua Spectroscopic methods are primary tools for elucidating the dominant form in different states.

Infrared (IR) Spectroscopy: In the solid state, the IR spectra of similar compounds typically show absorption bands characteristic of the N-H group (around 3100-3360 cm⁻¹) and the C=S group (around 1250-1270 cm⁻¹). mdpi.comnih.gov The absence or weakness of a band for the S-H group (usually appearing around 2500-2600 cm⁻¹) strongly suggests that the thione form is predominant in the solid phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, ¹H-NMR spectra provide evidence for the tautomeric equilibrium. While a signal for the SH proton might be observed, it is often weak. nih.gov The presence of a broad signal for the NH proton is a strong indicator of the thione tautomer. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction studies on closely related compounds, such as 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, have unequivocally confirmed that the molecule exists as the thione tautomer in the solid state. nih.govresearchgate.net

Theoretical Calculations: Quantum chemical calculations, including Density Functional Theory (DFT), have been employed to study the relative stabilities of the tautomers. researchgate.netscience.gov For 2,5-disubstituted 1,3,4-thiadiazoles, these theoretical studies consistently find the thione form to be energetically more favorable than the thiol form. researchgate.netisres.org

Nucleophilic and Electrophilic Functionalization

The dual nucleophilic character arising from the tautomeric forms makes 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione a versatile substrate for functionalization. It possesses nucleophilic centers at the N-3 nitrogen and the exocyclic sulfur atom, making it amenable to reactions with various electrophiles.

Alkylation and acylation reactions are common methods for derivatizing the 1,3,4-thiadiazole-2(3H)-thione core. The reaction conditions often determine the site of substitution (S- versus N-alkylation/acylation).

S-Alkylation/Acylation: The exocyclic sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles like alkyl halides and acyl chlorides. These reactions are typically carried out in the presence of a base to deprotonate the thiol form, generating a highly nucleophilic thiolate anion. This leads to the formation of S-substituted derivatives. researchgate.net For instance, reaction with α-halo ketones yields 2-thio-ketone derivatives. researchgate.net

N-Alkylation/Acylation: The nitrogen atoms of the ring can also undergo substitution. N-acylation has been reported for similar systems, leading to compounds like 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene) derivatives. nih.gov Mannich reactions, involving formaldehyde (B43269) and a secondary amine, represent another important class of N-functionalization, yielding N-aminomethyl derivatives. nih.gov

The table below summarizes typical alkylation and acylation reactions.

ReagentProduct TypeReaction CenterReference
Alkyl Halides (e.g., R-X)S-Alkyl derivativesExocyclic Sulfur researchgate.netresearchgate.net
Acyl Halides (e.g., RCOCl)S-Acyl or N-Acyl derivativesSulfur or Nitrogen researchgate.netnih.gov
Formaldehyde, Amine (Mannich)N-Aminomethyl derivativesN-3 Nitrogen nih.gov

Hydrazonoyl halides are highly reactive intermediates widely used in heterocyclic synthesis. Their reaction with this compound provides a direct route to various functionalized and fused heterocyclic systems. The reaction typically proceeds via a [3+2] cycloaddition or a substitution-cyclization mechanism.

The reaction of 1,3,4-thiadiazole-2-thiones with hydrazonoyl halides in the presence of a base like triethylamine (B128534) leads to the formation of 2,3-dihydro-1,3,4-thiadiazole derivatives. nih.govresearchgate.netnih.gov This reaction involves the initial S-alkylation by the hydrazonoyl halide, followed by an intramolecular cyclization. This methodology is a powerful tool for creating complex heterocyclic structures containing the 1,3,4-thiadiazole (B1197879) moiety. researchgate.netmdpi.comresearchgate.net

Formation of Diverse Functionalized Derivatives

The reactivity of this compound allows for its use as a building block in the synthesis of a wide array of derivatives with varied functional groups.

Schiff Bases: The amino group that can be introduced at the 5-position of the thiadiazole ring (in related syntheses) can be condensed with aldehydes or ketones to form Schiff bases (imines), which are valuable intermediates for synthesizing further heterocyclic systems. nih.gov

Fused Ring Systems: Intramolecular cyclization of suitably functionalized derivatives of this compound can lead to the formation of fused heterocyclic systems. For example, derivatives can be cyclized to form thiadiazolo[3,2-a]pyrimidines or triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazoles. researchgate.netresearchgate.netdergipark.org.tr

Coupling Reactions: The core molecule can be coupled with other heterocyclic moieties to create hybrid molecules. For instance, it can be linked to quinazolinone or pyrazole (B372694) scaffolds, generating complex structures with potential applications in medicinal chemistry. nih.govnih.gov

The synthetic versatility is highlighted in the following table:

Reaction TypeReagentsResulting Derivative ClassReference
CondensationAldehydes/KetonesSchiff Bases nih.gov
CyclocondensationBifunctional ReagentsFused Heterocycles (e.g., thiadiazolopyrimidines) researchgate.netdergipark.org.tr
Nucleophilic SubstitutionChloroacetyl chloride, then heterocyclesPiperazine (B1678402)/Thiazole-substituted thiadiazoles nih.gov
CycloadditionHydrazonoyl HalidesDihydrothiadiazoles nih.govnih.govresearchgate.net

This extensive reactivity profile establishes this compound as a valuable and versatile intermediate in the field of heterocyclic chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govamazonaws.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to confirm its constitution and explore its dynamic behavior. The compound can exist in two tautomeric forms: the thione form and the thiol form (5-(p-tolyl)-1,3,4-thiadiazole-2-thiol). Spectroscopic evidence indicates that while the thione form is often predominant, the thiol tautomer can also be observed, particularly in certain solvents. researchgate.netjocpr.com

Proton and Carbon-13 NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the unambiguous assignment of each signal to a specific part of the molecular structure.

The ¹H NMR spectrum of the thiol tautomer in acetone-d₆ shows a characteristic singlet for the methyl protons at approximately 2.41 ppm. amazonaws.com The aromatic protons of the p-tolyl group appear as two distinct doublets, a testament to their symmetric para-substitution pattern, typically found between 7.37 and 7.67 ppm. amazonaws.com A key signal for the thiol tautomer is the broad singlet corresponding to the SH proton, observed significantly downfield around 13.33 ppm. amazonaws.com In the thione form, this signal would be absent and replaced by an N-H proton signal, also typically appearing as a broad singlet at a different chemical shift.

The ¹³C NMR spectrum further corroborates the structure. The methyl carbon of the p-tolyl group gives a signal at approximately 21.39 ppm. amazonaws.com The aromatic carbons resonate in the typical range of 127 to 143 ppm. amazonaws.com The two carbons of the thiadiazole ring are particularly informative; in the thiol tautomer, the C-S carbon (C2) appears around 189.50 ppm, while the C=N carbon (C5) is observed near 161.20 ppm. amazonaws.com These assignments are crucial for confirming the connectivity within the heterocyclic ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-(p-tolyl)-1,3,4-thiadiazole-2-thiol (Tautomer) amazonaws.com

¹H NMR (in Acetone-d₆) δ (ppm) Multiplicity Assignment
Methyl Protons2.41Singlet-CH₃
Aromatic Protons7.37DoubletAr-H
Aromatic Protons7.67DoubletAr-H
Thiol Proton13.33Singlet (broad)-SH
¹³C NMR (in Acetone-d₆) δ (ppm) Assignment
Methyl Carbon21.39-CH₃
Aromatic Carbons127.27 - 142.91Ar-C
Thiadiazole Carbon161.20C5
Thiadiazole Carbon189.50C2

Two-Dimensional (2D) NMR Techniques for Elucidating Connectivity and Tautomeric Preferences.nih.gov

While 1D NMR provides fundamental structural information, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitively establishing atomic connectivity and investigating tautomerism.

HSQC experiments would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., correlating the methyl proton signals with the methyl carbon signal). HMBC experiments are even more powerful, as they reveal long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show correlations from the methyl protons to the quaternary aromatic carbon to which the methyl group is attached.

Crucially, 2D NMR can help settle the question of the dominant tautomeric form in solution. In the thione form, an HMBC experiment would reveal a correlation between the N-H proton and the adjacent ring carbons (C2 and C5). Conversely, for the thiol form, correlations would be expected between the S-H proton and the C2 carbon. The presence and relative intensity of these key correlation peaks provide conclusive evidence for the tautomeric preference under the specific analytical conditions. nih.govjocpr.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.orientjchem.orgmdpi.com

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure, particularly the presence of the thione form.

A key feature is a broad absorption band typically observed in the region of 3100-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine within the thiadiazole ring. orientjchem.org The presence of this band is strong evidence for the thione tautomer. Aromatic C-H stretching vibrations are seen as weaker bands just above 3000 cm⁻¹. The spectrum also contains a sharp, strong band around 1600-1610 cm⁻¹ corresponding to the C=N stretching vibration of the thiadiazole ring. mdpi.com Vibrations associated with the aromatic C=C bonds of the p-tolyl group appear in the 1490-1580 cm⁻¹ range. Finally, a strong absorption band in the 1050-1270 cm⁻¹ region is typically assigned to the C=S (thione) stretching vibration, another critical piece of evidence for this tautomeric form. orientjchem.orgmdpi.com

Table 2: Characteristic IR Absorption Bands for this compound orientjchem.orgmdpi.com

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch3100 - 3200Medium, Broad
Aromatic C-H Stretch3000 - 3100Weak-Medium
C=N Stretch (Thiadiazole)1600 - 1610Strong
Aromatic C=C Stretch1490 - 1580Medium-Strong
C=S Stretch (Thione)1050 - 1270Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis.nih.gov

High-Resolution Mass Spectrometry is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (molecular formula C₉H₈N₂S₂), HRMS would provide an experimentally measured mass that matches the calculated theoretical mass with a high degree of accuracy (typically within 5 ppm), thus confirming the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways would include the cleavage of the bond between the p-tolyl group and the thiadiazole ring, leading to the formation of a tolyl cation (m/z 91) or a thiadiazole-thione radical cation. Another common pathway for related heterocyclic systems involves the fragmentation of the thiadiazole ring itself, potentially through the loss of small molecules like N₂, CS, or HCN. nih.gov The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the aryl and heterocyclic components.

X-ray Crystallography for Solid-State Structure Determination.nih.govresearchgate.net

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound was not detailed in the surveyed literature, extensive studies on closely related analogues, such as 5-(4-pyridyl)-1,3,4-thiadiazole-2(3H)-thione, provide a clear and reliable model for its solid-state characteristics. nih.govresearchgate.net

These studies consistently show that in the solid state, these types of compounds exist exclusively in the thione tautomeric form. The analysis would reveal precise bond lengths and angles, confirming the expected geometry of both the p-tolyl group and the five-membered thiadiazole ring.

X-ray analysis of analogous structures reveals that the thiadiazole ring is essentially planar. nih.gov The p-tolyl ring is typically found to be nearly coplanar with the thiadiazole ring, with only a small dihedral angle between the two ring systems. This planarity suggests a degree of electronic conjugation between the aromatic and heterocyclic moieties.

Table 3: Representative Crystallographic Data for an Analogous 5-Aryl-1,3,4-thiadiazole-2(3H)-thione nih.gov

Parameter Typical Value / Observation
Crystal SystemMonoclinic
Space GroupP2₁/c
Tautomeric FormThione
Molecular GeometryThiadiazole and Aryl rings are nearly coplanar
Dominant Intermolecular InteractionN-H···N or N-H···S Hydrogen Bonding
Supramolecular StructureFormation of dimers or chains

Confirmation of Tautomeric Forms in the Crystalline State

The existence of this compound in the crystalline state is predominantly characterized by its thione tautomer. This structural preference is a common feature among related 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives, as established through single-crystal X-ray diffraction and advanced spectroscopic techniques. While a specific crystal structure for the p-tolyl derivative is not publicly available, extensive research on analogous compounds provides compelling evidence for the prevalence of the thione form.

In the solid state, the thione tautomer is stabilized by the formation of intermolecular hydrogen bonds. These interactions typically involve the hydrogen atom of the N-H group and a nitrogen or sulfur atom of an adjacent molecule, leading to the formation of stable, hydrogen-bonded dimers or chain structures. This arrangement is energetically favorable and dictates the molecular conformation in the crystal lattice.

Evidence from crystallographic studies of closely related compounds, such as 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, reveals that these molecules exist as the thione tautomer in the solid state. nih.govresearchgate.net The crystal structure of this analog demonstrates the presence of N—H···N hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net Similarly, the crystal structure of 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione shows pairs of N—H···S hydrogen bonds, resulting in the formation of inversion dimers. nih.gov

Spectroscopic analyses further corroborate the dominance of the thione form in the solid state. Infrared (IR) and Raman spectroscopy are powerful tools for distinguishing between the thione and the alternative thiol tautomer. The thione form is characterized by the presence of a distinct N-H stretching vibration and the absence of an S-H stretching band. Furthermore, the carbon-sulfur double bond (C=S) of the thione group gives rise to a characteristic absorption band in the IR spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy in the solid state would also be expected to confirm the thione structure. A key indicator would be the presence of a signal in the 13C NMR spectrum corresponding to the C=S carbon, which typically appears at a characteristic downfield chemical shift.

The structural parameters from the crystallographic analysis of analogous compounds provide a reliable model for understanding the solid-state structure of this compound. The planarity of the thiadiazole ring and the dihedral angle between this ring and the p-tolyl substituent are important conformational parameters. In 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, the pyridine (B92270) and thiadiazole rings are nearly coplanar, with a very small dihedral angle. nih.gov A similar planarity would be expected for the p-tolyl derivative, facilitating efficient crystal packing.

Interactive Data Tables

The following tables present crystallographic data for analogous compounds, providing insight into the expected structural parameters for this compound in its crystalline thione form.

Table 1: Crystal Data and Structure Refinement for 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione nih.gov

ParameterValue
Empirical FormulaC₇H₅N₃S₂
Formula Weight195.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.837 (3)
b (Å)15.971 (5)
c (Å)6.694 (2)
β (°)103.680 (4)
Volume (ų)814.1 (5)
Z4
Temperature (K)113
RadiationMo Kα
μ (mm⁻¹)0.59

Table 2: Crystal Data and Structure Refinement for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione nih.gov

ParameterValue
Empirical FormulaC₄H₆N₂OS₂
Formula Weight162.23
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0308 (12)
b (Å)8.1171 (16)
c (Å)8.7616 (18)
α (°)116.55 (4)
β (°)93.70 (3)
γ (°)106.10 (3)
Volume (ų)359.7 (2)
Z2
Temperature (K)296
RadiationMo Kα
μ (mm⁻¹)0.66

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT studies on 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione and its analogs have been instrumental in elucidating its fundamental properties. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6–311G(d,p) to model the electron distribution and predict molecular properties.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

For a structurally related compound, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations have been performed to determine its HOMO-LUMO energies. The energy difference between the ground and first excited levels was calculated to be -4.626 eV, indicating a stable molecular structure. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals is also informative; typically, in such aromatic heterocyclic systems, the HOMO and LUMO are distributed across the π-conjugated framework of the rings. This delocalization of electron density is a key factor in the stability and reactivity of these compounds.

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Thiadiazole Derivative

Parameter Energy (eV)
EHOMO Value not specified in the provided search results
ELUMO Value not specified in the provided search results

Data is for the related compound 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

DFT calculations are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Conformational analysis, another important application of DFT, helps to identify the most stable three-dimensional arrangement of a molecule. For this compound, the rotation around the single bond connecting the p-tolyl group and the thiadiazole ring is a key conformational feature. In a study of the related 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations were used to create an energy profile by rotating this bond in increments. The results showed that the most stable conformation is achieved when the two ring systems are nearly coplanar, allowing for maximum electronic conjugation, while the most unstable conformations occur when the rings are perpendicular to each other due to steric hindrance.

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the transition states that connect reactants to products and calculating the activation energies. While specific studies on the reaction mechanisms of this compound were not found, DFT has been generally applied to understand the tautomerism in similar thione-containing heterocycles. For instance, the equilibrium between the thione and thiol tautomers can be investigated by calculating the relative energies of the two forms. Such studies have shown that in the gas phase and in aprotic solvents, the thione form is generally more stable for 1,2,4-triazole-3(2H)-thiones. The partially negative charge on the nitrogen atoms of the triazole ring in the thionic form suggests the possibility of electrophilic substitution reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

MD simulations can reveal how solvent molecules arrange around the solute and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Furthermore, when studying the interaction with a biological target, MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the binding mode and the dynamics of the interaction. For related thiadiazine thione derivatives, MD simulations have been used to assess the stability and correct binding of the most active compounds within the active site of biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are computational techniques central to modern drug discovery and development. They are used to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or a specific sequence of DNA. For 1,3,4-thiadiazole (B1197879) derivatives, molecular docking studies have been conducted against a variety of biological targets, including enzymes implicated in cancer and infectious diseases.

For instance, derivatives of 1,3,4-thiadiazole have been docked into the active site of dihydrofolate reductase (DHFR), a well-known anticancer and antimicrobial target. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. In one study, a thiadiazole derivative showed a total binding energy of -1.6 kcal/mol with DHFR. nih.gov Another study on different 1,3,4-thiadiazole derivatives targeting the ADP-sugar pyrophosphatase NUDT5, a potential target in breast cancer, revealed docking scores as high as -8.9 kcal/mol. jmchemsci.commdpi.com

A review of the cytotoxic properties of 1,3,4-thiadiazole derivatives mentions a compound structurally related to the subject of this article, 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one, which has been evaluated for its anticancer activity. mdpi.com While specific binding affinities for this compound are not detailed, the existing literature on related compounds suggests that this scaffold is a promising candidate for interacting with various biological macromolecules. The binding affinity is influenced by the nature and position of substituents on the thiadiazole ring.

QSAR models provide a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and are used to predict the activity of new, untested compounds. For 1,3,4-thiadiazole derivatives, QSAR studies have been successfully employed to develop models that predict their activity as, for example, carbonic anhydrase inhibitors. These models can guide the design of new derivatives with improved potency.

Table 2: Examples of Molecular Docking Scores for 1,3,4-Thiadiazole Derivatives against Various Targets

Derivative Target Enzyme Docking Score (kcal/mol)
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol NUDT5 -8.9
Thiazole-coumarin conjugate Mpro (SARS-CoV-2) -8.33 to -9.87

Note: The data in this table is for various 1,3,4-thiadiazole derivatives, not specifically for this compound, and is intended to be illustrative of the application of molecular docking to this class of compounds.

Elucidating Adsorption Mechanisms on Surfaces (e.g., metal corrosion inhibition)

Computational and theoretical investigations are pivotal in deciphering the adsorption mechanisms of inhibitor molecules on metal surfaces, providing insights at an atomic and electronic level. For 1,3,4-thiadiazole derivatives, including this compound, these studies typically employ Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict their behavior as corrosion inhibitors. mocedes.orgresearchgate.net These methods help in understanding the relationship between the molecule's electronic structure and its inhibition efficiency.

The protective action of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govnih.gov The adsorption process is facilitated by the presence of heteroatoms (Nitrogen and Sulfur) and the π-electrons of the aromatic and thiadiazole rings. researchgate.net These features act as active centers for adsorption. The mechanism can involve physisorption (electrostatic interactions between charged molecules and the metal) and chemisorption (charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond). mocedes.orgresearchgate.net

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) is widely used to calculate various quantum chemical parameters that correlate with the inhibition efficiency of a molecule. cyberleninka.ru These parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and electronegativity (χ), provide a framework for predicting the adsorption behavior. cyberleninka.ruresearchgate.net

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing the adsorption process. Conversely, a lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface. researchgate.net A small energy gap (ΔE) is generally associated with higher inhibition efficiency, as it implies higher reactivity of the molecule. researchgate.net

Table 1: Representative Quantum Chemical Parameters for a Thiadiazole Analogue (5-amino-1,3,4-thiadiazole-2-thiol)

ParameterValueImplication for Corrosion Inhibition
EHOMO (eV)-6.13Indicates a good ability to donate electrons to the metal surface.
ELUMO (eV)-1.42Suggests the capacity to accept electrons from the metal's d-orbitals.
Energy Gap (ΔE) (eV)4.71A lower value points towards higher chemical reactivity and better inhibition potential.
Dipole Moment (μ) (Debye)5.47A higher dipole moment can favor accumulation on the metal surface, enhancing electrostatic interaction.
Electronegativity (χ)3.77Relates to the ability of the molecule to attract electrons.

Note: Data is based on studies of the analogue compound 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and serves as a representative example. mocedes.org The values can vary depending on the computational method and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to model the interaction between the inhibitor and the metal surface in a simulated corrosive environment. mocedes.org These simulations provide a dynamic view of the adsorption process, revealing the preferred orientation of the inhibitor molecules on the surface. For thiadiazole derivatives, MD simulations often show that the molecules tend to adsorb in a flat or nearly parallel orientation. mocedes.orgnih.gov This parallel adsorption maximizes the contact area and enhances the formation of a protective film by covering a larger surface area of the metal. mocedes.org

The output of MD simulations is often quantified by the interaction and binding energies between the inhibitor molecule and the metal surface. A high negative value for the interaction energy (and consequently a high positive value for the binding energy) indicates a strong and stable adsorption process. researchgate.net

Table 2: Representative Molecular Dynamics Simulation Results for a Thiadiazole Analogue on a Metal Surface

ParameterValue (kJ/mol)Interpretation
Interaction Energy (Einteraction)-450.7The large negative value indicates a strong interaction between the inhibitor and the metal surface.
Binding Energy (Ebinding)450.7A high binding energy signifies spontaneous and stable adsorption, leading to effective film formation.

Note: The presented values are representative examples from studies on thiadiazole analogues like 5-amino-1,3,4-thiadiazole-2-thiol on an Al (110) surface and serve for illustrative purposes. mocedes.org Actual values will vary based on the specific molecule, metal surface, and simulation parameters.

Biological Activities and Mechanistic Insights in Vitro and Molecular Level Focus

Antimicrobial Activity

The 1,3,4-thiadiazole (B1197879) nucleus is a key structural component in many compounds exhibiting significant antimicrobial properties. nih.govnih.gov The strong aromaticity of the ring system confers high in vivo stability, making its derivatives promising candidates for antimicrobial agents. nih.gov Research into analogs of 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione has demonstrated notable activity against a range of bacterial and fungal pathogens.

Derivatives of 1,3,4-thiadiazole have shown a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies on various substituted 1,3,4-thiadiazoles reveal that the nature and position of the substituent on the phenyl ring can significantly influence antibacterial potency. mdpi.com For instance, fluorinated and chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives showed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Similarly, other studies have reported that novel thiadiazole derivatives exhibit moderate to excellent antibacterial activities against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com While most newly synthesized thiadiazopyrimidinones showed limited activity (MIC > 100 µg/mL), certain derivatives displayed some effect. mdpi.com

Compound ClassBacterial StrainActivity MeasurementResultReference
Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amineS. aureusMIC20–28 μg/mL nih.gov
Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amineB. subtilisMIC20–28 μg/mL nih.gov
N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamideE. coliInhibition Zone16 mm researchgate.net
N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamideS. aureusInhibition Zone10-13 mm researchgate.net
Phenylthiazole derivative with 1,3,4-thiadiazole thione (Compound 5k)R. solanacearumEC₅₀2.23 μg/mL mdpi.com

The antifungal potential of 1,3,4-thiadiazole derivatives is well-documented, with activity demonstrated against various pathogenic fungi, including Candida species and Aspergillus niger. nih.govnih.gov The efficacy is often linked to the substituents on the core structure. For example, derivatives bearing oxygenated substituents on the phenyl ring have shown significant antifungal activity, with MIC values of 32–42 μg/mL against A. niger and C. albicans. nih.gov Certain 1,3,4-thiadiazole derivatives have been identified as potent agents against a range of Candida species, including azole-resistant isolates, with MIC values as low as 8 to 96 μg/ml. plos.orgresearchgate.net

Compound ClassFungal StrainActivity MeasurementResultReference
5-phenyl-1,3,4-thiadiazol-2-amine with oxygenated substituentsA. nigerMIC32–42 μg/mL nih.gov
5-phenyl-1,3,4-thiadiazol-2-amine with oxygenated substituentsC. albicansMIC32–42 μg/mL nih.gov
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1)Various Candida spp.MIC₁₀₀8–96 μg/mL plos.orgresearchgate.net
Substituted 1,3,4-thiadiazole derivative (Compound 3k)C. albicansMIC₅₀5 μg/mL nih.gov
Substituted 1,3,4-thiadiazole derivative (Compound 3l)C. albicansMIC₅₀10 μg/mL nih.gov

The antimicrobial action of 1,3,4-thiadiazole derivatives is attributed to several molecular mechanisms. In fungi, a primary target is the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. nih.gov Some derivatives are proposed to inhibit the enzyme 14-α-sterol demethylase, a key player in this pathway. nih.gov This inhibition disrupts ergosterol production, leading to impaired membrane function and fungal cell death. Molecular docking studies have supported the potential of these compounds to bind effectively to this enzyme. nih.gov

Another significant antifungal mechanism involves the disruption of cell wall biogenesis. plos.orgresearchgate.net Studies on certain 1,3,4-thiadiazole derivatives have shown that they can cause cells to lose their characteristic shape, form giant cells, and exhibit reduced osmotic resistance. plos.orgresearchgate.net This is linked to an uneven distribution of essential cell wall components like chitin (B13524) and β(1→3) glucan, ultimately compromising cell wall integrity. plos.org

Anticancer / Cytotoxic Activity (in vitro studies)

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore for developing novel anticancer agents, capable of interfering with DNA replication and other critical cellular processes in cancer pathology. nih.govmdpi.comresearchgate.net Derivatives have demonstrated potent cytotoxicity against a variety of human cancer cell lines, often through the induction of apoptosis and cell cycle arrest. mdpi.combepls.com

A significant body of research has demonstrated the potent in vitro antiproliferative activity of 1,3,4-thiadiazole derivatives against numerous human cancer cell lines. nih.gov Compounds are frequently evaluated against breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cell lines. nih.govmdpi.com

A derivative featuring the specific 3-(p-tolyl)-1,3,4-thiadiazole core, compound 20b , emerged as a particularly potent agent, showing IC₅₀ values of 0.05 μM and 0.14 μM against MCF-7 and HepG2 cell lines, respectively. nih.gov Other studies have highlighted that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole combined with piperazine (B1678402) or piperidine (B6355638) rings also exhibit strong cytotoxicity, with IC₅₀ values in the low micromolar range against MCF-7 and HepG2 cells. nih.govmdpi.com The antiproliferative activity is often influenced by the specific substituents attached to the thiadiazole ring system. nih.govnih.gov

Compound/Derivative ClassCell LineCancer TypeIC₅₀/GI₅₀ ValueReference
N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (B126) (20b)MCF-7Breast0.05 μM nih.gov
N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (20b)HepG2Liver0.14 μM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14a)MCF-7Breast2.32 μM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14b)HepG2Liver3.15 μM nih.gov
bis-sulfonamide with 1,3,4-thiadiazole ringHCT116Colon3.29 μg/mL (GI₅₀) nih.gov
Disulfide containing 1,3,4-thiadiazole (Compound 78)A549Lung3.62 μM nih.gov
5-phenyl-substituted 1,3,4-thiadiazole-2-amine derivativeA549Lung1.62 μM nih.gov

The anticancer effects of this compound analogs are mediated through their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation.

Carbonic Anhydrase (CA): Many 1,3,4-thiadiazole-based sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell growth. Various derivatives have been shown to inhibit cytosolic CA II and transmembrane CA IX with inhibition constants in the nanomolar range. nih.govrsc.org

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides required for DNA replication. patsnap.com Its inhibition leads to the depletion of precursors for DNA synthesis, thereby halting cell division. patsnap.com DHFR inhibitors are a well-established class of anticancer and antimicrobial agents, and the 1,3,4-thiadiazole scaffold is explored for its potential to inhibit this enzyme. patsnap.comwikipedia.orgnih.gov

MMP2 and VEGFA: Certain aryl acetamide (B32628) 1,3,4-thiadiazole derivatives have been found to down-regulate the expression levels of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). mdpi.com MMPs are involved in cancer cell invasion and metastasis, while VEGFA is a key regulator of angiogenesis (the formation of new blood vessels that supply tumors). By targeting these pathways, these compounds can potentially inhibit tumor growth and spread. Furthermore, derivatives of 1,3,4-thiadiazole, including a compound with a p-tolyl group, have been identified as potent inhibitors of the VEGFA receptor, VEGFR-2, with IC₅₀ values in the nanomolar range, thereby blocking angiogenesis signaling. nih.govmdpi.com

Telomerase: While telomerase is a critical target in cancer therapy due to its role in cellular immortalization, specific studies detailing the inhibitory activity of this compound against this enzyme are not prominent in the reviewed literature, suggesting an area for future research.

Structure-Activity Relationships (SAR) and Molecular Design Principles for Biological Efficacy

The biological efficacy of compounds derived from the 1,3,4-thiadiazole scaffold is significantly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies reveal that modifications to the 5-phenyl ring of 1,3,4-thiadiazoles are crucial for their cytotoxic activity. For instance, the presence of an aromatic ring and electron-withdrawing substituents is known to promote anticancer activity. nih.gov

In derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine, the introduction of a p-tolyl group, as seen in 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine, has been associated with significant antitumor activities. nih.gov This suggests that the tolyl moiety plays a role in the compound's interaction with biological targets. Further modifications, such as the incorporation of a p-tolyl sulfonamide moiety onto a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, have been shown to enhance cytotoxic activity against various cancer cell lines. ekb.eg This enhancement is attributed, at least in part, to the inhibition of tumor-associated carbonic anhydrase isoforms. ekb.eg

Antioxidant Properties and Radical Scavenging Potential

The 1,3,4-thiadiazole-2(3H)-thione (or its tautomeric thiol form, 1,3,4-thiadiazole-2-thiol) scaffold is a subject of interest for its antioxidant capabilities. The thiol group at the 2-position of the ring is a key structural feature for radical scavenging activity. researchgate.net Structural modifications at the 5-position of the 1,3,4-thiadiazole ring have been explored to develop derivatives with a broad spectrum of antioxidant activity. researchgate.net

The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. researchgate.net Studies on various 5-substituted-1,3,4-thiadiazole-2-thiols have demonstrated that certain substitutions can lead to very high antioxidant activities, making them promising candidates for further development as antioxidant agents. researchgate.net

For instance, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method. researchgate.netsaudijournals.com In these studies, the parent compound, 5-phenyl-1,3,4-thiadiazol-2-amine, was modified to produce various derivatives. researchgate.netsaudijournals.com The results indicated that some of these compounds exhibited promising antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. researchgate.netsaudijournals.com This highlights the potential of the 5-aryl-1,3,4-thiadiazole scaffold, including the 5-(p-tolyl) variant, as a foundation for designing effective radical scavengers. The presence of the tolyl group at the 5-position can influence the electron distribution within the molecule, thereby modulating its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Assay IC50 (µM) Reference
TZD 3 DPPH 28.00 researchgate.netsaudijournals.com
TZD 5 DPPH 27.50 researchgate.netsaudijournals.com
Ascorbic Acid (Standard) DPPH 29.2 researchgate.netsaudijournals.com

This table is interactive and can be sorted by clicking on the column headers.

Applications in Materials Science and Industrial Chemistry

Corrosion Inhibition

Thiadiazole derivatives, including 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione, are recognized as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. researchgate.netnih.gov Their efficacy stems from their molecular architecture, which facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents. nih.gov

The corrosion inhibition capability of this compound is fundamentally linked to its adsorption on the metal surface. This process is facilitated by the presence of multiple active centers within the molecule. The thiadiazole ring contains two nitrogen atoms and two sulfur atoms (one in the ring and one in the thione group), all of which possess lone pairs of electrons. jmaterenvironsci.comaspur.rs Additionally, the p-tolyl aromatic ring provides a source of π-electrons.

The adsorption mechanism can be described as a combination of physical and chemical processes:

Physisorption: In acidic solutions, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which has a net negative charge due to the adsorption of anions (like Cl⁻) from the corrosive medium. researchgate.net

Chemisorption: This is the dominant and more robust form of interaction. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms (e.g., iron in steel). The lone pair electrons from the nitrogen and sulfur heteroatoms, as well as the delocalized π-electrons of the aromatic ring, are donated to the metal, forming stable coordinate bonds. nih.govjmaterenvironsci.com This chemical bonding results in a strongly adhered protective film on the metal surface. nih.gov

This adsorption process effectively blocks the active sites on the metal where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. jmaterenvironsci.com

Thiadiazole derivatives have demonstrated high inhibition efficiency in a variety of challenging environments.

Acidic Solutions: In industries such as acid pickling, industrial cleaning, and oil and gas well acidizing, acidic solutions (e.g., hydrochloric acid and sulfuric acid) are widely used, leading to significant metal corrosion. buet.ac.bdjmaterenvironsci.com Studies on various thiadiazole inhibitors have shown that their effectiveness increases with concentration, reaching high efficiencies even at millimolar levels. nih.govmocedes.org For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (5-ATT) showed increasing inhibition for aluminum in 1 M HCl as its concentration was raised. mocedes.org The protective film formed by these inhibitors reduces both the corrosion current density and the corrosion rate. researchgate.net

Supercritical CO2 Aqueous Environments: In the oil and gas industry, the presence of supercritical carbon dioxide (CO2) in transportation pipelines creates a highly corrosive environment for carbon steel. A novel thiadiazole derivative, 1-phenyl-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) thiourea (B124793) (PTT), was synthesized and tested in this environment. researchgate.net It exhibited outstanding performance, achieving an inhibition efficiency of up to 99.58%, significantly higher than many other reported inhibitors. researchgate.net This superior performance is attributed to the strong adsorption of the molecule through its multiple sulfur atoms and the phenyl ring. researchgate.net

The following table summarizes the performance of some thiadiazole derivatives in different corrosive media.

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl>95 nih.gov
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT)Mild Steel1 M HCl94.18 researchgate.net
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT)Aluminum1 M HCl94.28 mocedes.org
1-phenyl-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) thiourea (PTT)N80 Carbon SteelSupercritical CO2 aqueous environment99.58 researchgate.net

The specific molecular structure of an inhibitor plays a critical role in determining its effectiveness. For this compound, several structural features are key:

Heteroatoms: The presence of both nitrogen and sulfur atoms is crucial. Molecules containing both elements often exhibit better inhibition than those with only one type, as they provide more active sites for adsorption. mdpi.com

Aromatic Ring: The p-tolyl group enhances adsorption through the interaction of its π-electron system with the metal surface. researchgate.net

Substituents: The nature of the substituent on the aromatic ring influences the electron density of the molecule. The p-tolyl group has a methyl substituent (-CH3), which is an electron-donating group. This increases the electron density on the aromatic ring and within the thiadiazole system, enhancing the molecule's ability to donate electrons to the metal's d-orbitals. researchgate.net This stronger bonding leads to a more stable and protective adsorbed film, resulting in higher inhibition efficiency compared to molecules with electron-withdrawing groups (like -NO2 or -COOH). researchgate.net

Film Formation: The planar nature of the thiadiazole and aromatic rings allows the molecules to lie flat on the metal surface. This orientation maximizes surface coverage and promotes the formation of a dense, uniform, and stable protective film that acts as a physical barrier, isolating the metal from the corrosive environment. nih.gov

Coordination Chemistry and Metal Complex Formation

The same structural features that make this compound an effective corrosion inhibitor also render it an excellent ligand in coordination chemistry. It can form stable complexes with a wide range of transition metal ions.

This compound exists in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms. In the solid state and in solution, the thione form typically predominates. nih.gov The molecule possesses multiple potential donor sites, primarily the exocyclic sulfur atom of the thione group and the nitrogen atoms within the heterocyclic ring. researchgate.net

This multiplicity of donor sites allows for versatile coordination behavior:

Monodentate Coordination: The ligand can bind to a metal ion through a single atom, most commonly the exocyclic sulfur atom, which is generally considered a soft donor and preferentially binds to soft metal ions. researchgate.net

Bidentate Chelation: The ligand can coordinate to a single metal center through two donor atoms simultaneously, such as the exocyclic sulfur and an adjacent ring nitrogen atom, forming a stable chelate ring. researchgate.net

Bridging Coordination: The ligand can bridge two different metal centers, using its distinct donor atoms to link them. This can lead to the formation of polynuclear complexes. researchgate.net

The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. researchgate.netresearchgate.net

Metal complexes of thiadiazole-thione derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or DMSO. jmchemsci.comresearchgate.net A wide array of complexes with metals like Pd(II), Pt(IV), Ni(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been prepared using similar ligands. researchgate.netuobaghdad.edu.iqnih.govresearchgate.net

The resulting complexes are characterized using various spectroscopic and analytical techniques to determine their structure and bonding:

Infrared (IR) Spectroscopy: This is a key technique for identifying the coordination sites. Upon complexation, the IR spectrum shows characteristic shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, coordination through the exocyclic sulfur atom leads to a shift in the ν(C=S) band, while involvement of a ring nitrogen atom alters the ν(C=N) vibrations. The appearance of new bands at lower frequencies can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iq

The table below summarizes typical IR spectral data for a thiadiazole-thiol type ligand and its metal complexes, illustrating the shifts upon coordination.

Compound/Complex Typeν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=S) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-S) (cm⁻¹)
Free Ligand~3100-3200~1600-1620~1050-1100--
Metal ComplexShift/DisappearShiftShift~450-600~300-450

Biological Activities of Metal Complexes (e.g., antimicrobial, anticancer in vitro)

The coordination of this compound with various metal ions can significantly enhance its biological efficacy. This enhancement is often attributed to the principles of chelation theory, where the coordination of a metal to a ligand can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

Antimicrobial Activity:

While direct studies on the antimicrobial properties of metal complexes of this compound are not extensively documented, research on structurally similar compounds provides strong evidence for their potential as antimicrobial agents. For instance, palladium(II) complexes of the analogous ligand, 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, have demonstrated notable antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The activity of these complexes was found to be comparable to standard antibiotic drugs. This suggests that metal complexes of this compound could exhibit a similar or even enhanced spectrum of antimicrobial action due to the presence of the sulfur atom in the thiadiazole ring, which can influence the complex's stability and biological interactions.

Numerous studies on other 1,3,4-thiadiazole (B1197879) derivatives have consistently shown that their metal complexes possess significant antimicrobial properties. The mode of action is often linked to the disruption of cellular enzymes and DNA replication processes in the microorganisms.

Table 1: Antimicrobial Activity of a Related Palladium(II) Complex

CompoundEscherichia coli (Inhibition Zone in mm)Staphylococcus aureus (Inhibition Zone in mm)Bacillus subtilis (Inhibition Zone in mm)
[Pd(MoxS)2(dppf)] *182220

*Data from a study on a structurally similar 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol complex.

In Vitro Anticancer Activity:

The anticancer potential of 1,3,4-thiadiazole derivatives has been a subject of intense research. The introduction of a p-tolyl group can contribute to the molecule's cytotoxic activity. While specific in vitro anticancer studies on metal complexes of this compound are limited, the broader class of 1,3,4-thiadiazole-based compounds has shown promising results.

For example, a derivative incorporating a p-tolyl sulfonamide moiety with a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold exhibited remarkable potency against several cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells. mdpi.com This activity was attributed, in part, to the inhibition of tumor-associated carbonic anhydrase isoforms. mdpi.com This highlights the potential of the p-tolyl group in enhancing anticancer efficacy. It is plausible that metal complexes of this compound could leverage both the inherent cytotoxicity of the thiadiazole-p-tolyl structure and the enhanced cellular uptake and interaction afforded by the metal center.

Table 2: In Vitro Cytotoxicity of a Related Thiadiazole Derivative

Cell LineIC50 (µM) of a 5-(4-chlorophenyl)-1,3,4-thiadiazole with a p-tolyl sulfonamide moiety
MCF-7 (Breast Cancer) Data indicates remarkable potency
HepG2 (Liver Cancer) Data indicates remarkable potency
HCT116 (Colon Cancer) Data indicates remarkable potency
A549 (Lung Cancer) Data indicates remarkable potency

Other Potential Applications (e.g., tribology, photocatalysis)

Beyond biological applications, the unique structural features of this compound suggest its potential use in other specialized fields.

Tribology:

Photocatalysis:

The field of photocatalysis is continually seeking novel materials that can efficiently harness light energy to drive chemical reactions, such as the degradation of pollutants. Heterocyclic compounds, including thiadiazole derivatives, are being explored for their potential in this area. While research into the photocatalytic applications of this compound is still in its nascent stages, the conjugated π-system of the aromatic and heterocyclic rings could potentially facilitate electron transfer processes that are central to photocatalysis. For instance, a covalent triazine framework functionalized with a thiazolo[5,4-d]thiazole (B1587360) moiety has demonstrated superior photocatalytic activity for hydrogen production and dye degradation. This indicates that complex structures incorporating thiadiazole-related heterocycles can be effective photocatalysts. Further investigation is required to determine if this compound or its derivatives possess similar capabilities.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The majority of existing synthetic methodologies for 1,3,4-thiadiazole-2-thiones rely on conventional approaches, often involving cyclization of dithiocarbazate salts. connectjournals.com A primary future objective should be the development of more sustainable and efficient synthetic pathways. This aligns with the growing global emphasis on green chemistry to minimize environmental impact.

Future research should explore:

Microwave-Assisted Organic Synthesis (MAOS): Investigating microwave irradiation to accelerate the reaction, potentially leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods.

Catalytic Approaches: Developing novel catalytic systems, potentially using iodine or other environmentally benign catalysts, to facilitate the cyclization process under milder conditions. rsc.org Some modern methods for synthesizing 1,3,4-thiadiazoles already employ transition-metal-free conditions and I2-mediated oxidative bond formation. organic-chemistry.org

Eco-Friendly Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, ethanol (B145695), or ionic liquids. An environmentally friendly process using water as a solvent has been developed for some 1,2,4-thiadiazole (B1232254) derivatives. rsc.org

One-Pot Syntheses: Designing one-pot reaction sequences that combine multiple synthetic steps without isolating intermediates. This approach improves efficiency and reduces waste.

Photocatalysis: Exploring visible-light photocatalysis offers a sustainable, metal-free method for synthesizing related heterocyclic compounds and could be adapted for this thiadiazole derivative. organic-chemistry.org

A comparative table of potential synthetic routes is presented below.

MethodTraditional ApproachPotential Sustainable AlternativeKey Advantages of Alternative
Energy Source Conventional reflux heatingMicrowave irradiationReduced reaction time, energy efficiency
Catalyst Strong acids/basesBenign catalysts (e.g., Iodine)Milder conditions, lower toxicity
Solvent Volatile organic solvents (e.g., DMF)Water, Ethanol, Ionic LiquidsReduced environmental impact
Process Multi-step with intermediate isolationOne-pot synthesisIncreased efficiency, less waste

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. japsonline.commdpi.comnih.gov However, for 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione specifically, the precise molecular and cellular mechanisms underlying its potential therapeutic effects are not well understood.

Future investigations should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets (e.g., enzymes, receptors) with which the compound interacts. For instance, various 1,3,4-thiadiazole derivatives are known carbonic anhydrase inhibitors. nih.govtandfonline.com

Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to analyze changes in gene and protein expression in cells treated with the compound. This can reveal which cellular signaling pathways are modulated, such as those involved in apoptosis, cell cycle regulation, or inflammation. Studies on related compounds have shown they can induce cell cycle arrest and apoptosis. mdpi.com

Enzyme Inhibition Kinetics: If an enzymatic target is identified, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

DNA Interaction Studies: Investigating the compound's ability to interact with DNA, as this is a mechanism for some anticancer agents. Techniques like UV-vis absorption and fluorescence spectroscopy can be used to study binding to calf thymus DNA (CT-DNA). nih.govrsc.org

Exploration of New Applications in Emerging Fields of Material Science

The unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity, electron-deficient nature, and ability to coordinate with metal ions, make it a promising candidate for applications beyond medicine. researchgate.netisres.org The potential of this compound in material science is a virtually unexplored frontier.

Promising avenues for future research include:

Corrosion Inhibitors: The sulfur and nitrogen heteroatoms in the thiadiazole ring can effectively coordinate to metal surfaces. Research could explore the efficacy of this compound as a corrosion inhibitor for steel and other alloys, particularly in acidic environments. chemmethod.comjmchemsci.com

Organic Dyes and Pigments: The incorporation of azo groups into 1,3,4-thiadiazole structures has been shown to produce dyes. chemmethod.com Future work could involve modifying the p-tolyl group or the thiadiazole ring of the target compound to develop novel chromophores for applications in textiles, printing, or optical data storage.

Functional Polymers and Nanofillers: The compound could be investigated as a functional monomer or nanofiller for the creation of advanced biopolymeric materials. Its inherent properties could impart enhanced thermal stability, conductivity, or optical characteristics to the resulting polymers. researchgate.net

Metal-Organic Frameworks (MOFs): The thione group and nitrogen atoms provide potential coordination sites for creating novel MOFs. These materials could have applications in gas storage, catalysis, and chemical sensing.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and material design process by predicting molecular properties and guiding experimental work. For this compound and its analogues, advanced computational modeling is a critical and underexplored area.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models to correlate structural features of a series of related thiadiazole derivatives with their biological activity. researchgate.netnih.gov This can identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern activity and guide the design of more potent analogues. nih.govtandfonline.com

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding mode of the compound within the active site of identified protein targets. Subsequent molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex and provide deeper insights into the binding interactions.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early-stage assessment can help identify potential liabilities and guide modifications to improve its drug-likeness.

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to calculate electronic properties, orbital energies (HOMO/LUMO), and molecular electrostatic potential. researchgate.net These calculations can help rationalize the compound's reactivity and its interactions with biological targets or material surfaces. rsc.org

The table below outlines key computational approaches and their potential impact.

Computational MethodApplication for this compoundPotential Outcome
QSAR Correlate structural features with biological activity (e.g., anticancer)Identify key molecular properties for potency; design of new analogues
Molecular Docking Predict binding pose in a specific protein target (e.g., carbonic anhydrase)Elucidate binding mechanism; structure-based drug design
Molecular Dynamics Simulate the dynamic behavior and stability of the compound-protein complexValidate docking results; understand conformational changes upon binding
ADMET Profiling Predict pharmacokinetic and toxicity propertiesEarly identification of potential drug development issues
DFT Calculations Determine electronic structure and reactivityUnderstand chemical reactivity and intermolecular interaction potential

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for novel therapeutic agents and innovative materials.

Q & A

Q. Advanced

Molecular Docking : Autodock Vina predicts binding affinities to targets (e.g., EGFR kinase) by optimizing hydrogen bonds and π-π stacking .

HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~4.5 eV) to assess redox stability and charge-transfer potential .

MD Simulations : GROMACS evaluates conformational stability in aqueous environments (RMSD <2 Å over 50 ns) .

What are the limitations of current synthetic protocols, and how can they be improved?

Q. Advanced

Low Yields : Multi-step reactions (e.g., cyclization + alkylation) often suffer from cumulative inefficiency. Use flow chemistry to reduce intermediate isolation .

Scalability : Replace CS₂ with safer alternatives (e.g., thiourea) to minimize toxicity .

Stereoselectivity : Chiral catalysts (e.g., BINOL) can enforce enantiomeric control in asymmetric syntheses .

How do researchers validate the pharmacological potential of derivatives?

Q. Basic

In Vitro Assays : Test against bacterial/fungal strains (MIC via broth microdilution) or cancer cells (MTT assay) .

In Silico Tools : Use PASS Online to predict activity spectra (e.g., Pa >0.7 for antitubercular activity) .

Toxicity Screening : Zebrafish embryo models assess developmental toxicity (LC₅₀ >100 µg/mL deemed safe) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.